N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a 1,2,4-triazole core substituted with phenethyl and methyl groups, a thioether-linked 2-oxoethyl moiety, and a dihydro-pyrazolyl ring bearing thiophen-2-yl and p-tolyl substituents. The furan-2-carboxamide group further diversifies its electronic and steric profile.
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O3S2/c1-22-11-13-24(14-12-22)26-19-25(28-10-6-18-42-28)36-38(26)30(39)21-43-32-35-34-29(20-33-31(40)27-9-5-17-41-27)37(32)16-15-23-7-3-2-4-8-23/h2-14,17-18,26H,15-16,19-21H2,1H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTFZUHQPGEISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
1. Synthesis of the Compound
The compound is synthesized through a multi-step reaction process involving various chemical intermediates. The synthesis typically includes:
- Formation of the Pyrazole Ring : Starting from thiophene derivatives and p-tolyl groups.
- Triazole and Furan Incorporation : Utilizing 1,2,4-triazole and furan moieties to enhance biological activity.
- Final Coupling : The final step involves coupling with carboxamide to yield the target compound.
2. Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
2.1 Anti-inflammatory Activity
Research has indicated that derivatives containing pyrazole and thiophene structures exhibit significant anti-inflammatory effects. For instance:
- A study reported that compounds with similar structures showed remarkable inhibition of paw edema in rats, indicating potent anti-inflammatory properties comparable to standard drugs like diclofenac sodium .
2.2 Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Pyrazole derivatives have demonstrated effectiveness against various bacterial strains. For example, a study highlighted that compounds with thiophene and pyrazole exhibited broad-spectrum antimicrobial activity .
2.3 Anticancer Potential
The anticancer activity of similar compounds has been documented:
- Compounds containing the pyrazole moiety have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .
3.1 In Vivo Studies
In vivo studies using carrageenan-induced paw edema models have shown that the compound significantly reduces inflammation markers and improves overall health metrics in treated animals compared to control groups .
3.2 Mechanistic Insights
Mechanistic studies suggest that the compound may exert its effects through:
- COX Inhibition : Similar compounds have been identified as selective COX inhibitors, which play a crucial role in inflammation .
- Antioxidant Activity : The presence of furan and thiophene rings contributes to antioxidant properties, potentially reducing oxidative stress in cells .
4. Conclusion
This compound exhibits promising biological activities across various domains including anti-inflammatory, antimicrobial, and anticancer effects. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization |
| Pyrazole Moiety | Known for various biological activities |
| Triazole Structure | Enhances binding affinity in biological systems |
| Thiophen Group | Increases lipophilicity and potential bioactivity |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and triazole moieties exhibit significant antimicrobial properties. The compound has been synthesized and tested for its effectiveness against various bacterial strains. For instance, derivatives of pyrazoles have shown promising results against resistant strains of bacteria due to their ability to disrupt cellular processes .
Analgesic Properties
Studies have highlighted the analgesic potential of similar compounds in the same class. The mechanism often involves modulation of pain pathways and inflammatory responses. The specific compound may interact with receptors involved in pain perception, offering a pathway for developing new analgesics .
Anticancer Activity
Recent investigations into compounds containing similar structural motifs have revealed their potential as anticancer agents. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and enhancement of reactive oxygen species (ROS) production .
Synthesis and Biological Evaluation
One notable study synthesized derivatives from the parent compound and evaluated their biological activity. The synthesized compounds underwent rigorous testing for antimicrobial and anticancer properties, showcasing varying degrees of efficacy depending on structural modifications .
Mechanistic Insights
A detailed mechanistic study demonstrated that the compound could inhibit specific enzymes crucial for bacterial survival. This was achieved through molecular docking studies that predicted strong binding affinities to target sites on bacterial proteins .
Comparison with Similar Compounds
Key Structural Features:
- 1,2,4-Triazole Core: Similar to compounds in (e.g., 4g, 4h), which utilize benzothiazole-3-carboxamide derivatives.
- Thiophene and p-Tolyl Groups: The dihydro-pyrazolyl ring’s thiophen-2-yl and p-tolyl substituents contrast with chlorophenyl or difluorophenyl groups in ’s thiazolidinones. Thiophene’s electron-rich nature may improve π-π stacking in biological targets compared to halogenated analogs .
- Thioether Linkage : The ethylthio bridge differs from acetamide or ester linkages in ’s 4l–4n , which could influence metabolic stability and oxidative resistance .
Electronic and Physicochemical Properties
- Isoelectronicity vs. Isovalency : While emphasizes electronic similarity for comparable reactivity, the target compound’s hybrid heterocyclic system (triazole + pyrazolyl + furan) introduces unique electronic effects. For instance, the furan ring’s lower aromaticity compared to benzothiazole () may reduce planarity, affecting binding interactions .
Tabulated Comparison of Key Attributes
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A key intermediate, the pyrazoline-thiophene moiety, can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones in ethanol, as demonstrated for analogous thiazolidinone-pyrazole hybrids (yields: 37–70%) . For the triazole-thioether linkage, nucleophilic substitution between a thiol-containing intermediate and an α-haloketone under basic conditions (e.g., K₂CO₃ in DMF) is recommended, with yields dependent on steric hindrance from substituents .
Q. How can structural characterization be optimized using spectroscopic and computational methods?
- Methodological Answer :
- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the triazole and pyrazoline regions. For example, the thiophene protons typically appear as doublets near δ 7.2–7.5 ppm .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and thioether (C-S) vibrations at ~680 cm⁻¹ .
- Computational : Perform DFT calculations (B3LYP/6-31G*) to correlate experimental IR/NMR data with theoretical spectra, resolving ambiguities in tautomeric forms .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given the activity of thiophene-triazole hybrids against microbial targets .
- Anti-inflammatory : COX-2 inhibition assays, as furan-carboxamide derivatives often modulate arachidonic acid pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Variation of substituents : Synthesize derivatives with modified p-tolyl (e.g., electron-withdrawing groups) or phenethyl groups to assess impacts on bioavailability. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or kinases .
- Bioisosteric replacement : Replace the thiophene ring with furan or pyrrole to evaluate electronic effects on activity .
Q. What strategies mitigate stability issues during storage or biological testing?
- Methodological Answer :
- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The thioether linkage may oxidize to sulfoxide; stabilize using antioxidants (e.g., BHT) in lyophilized formulations .
- pH-dependent solubility : Perform pH-solubility profiling (pH 1–8) to identify optimal buffers for in vitro assays. The furan-carboxamide group may exhibit poor solubility at neutral pH, requiring co-solvents like DMSO (<1% v/v) .
Q. How can computational modeling resolve contradictions in experimental data?
- Methodological Answer :
- Conflicting bioactivity data : If antimicrobial activity varies between studies, use molecular dynamics (MD) simulations (e.g., GROMACS) to assess target binding under varying protonation states or conformational flexibility .
- Stereochemical ambiguities : Apply TDDFT-ECD (time-dependent DFT electronic circular dichroism) to assign absolute configuration if chiral centers are present .
Q. What analytical techniques validate purity and detect trace impurities?
- Methodological Answer :
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) coupled with high-resolution MS to detect impurities ≥0.1%. Monitor for residual solvents (e.g., DMF) via GC-MS .
- Elemental analysis : Confirm sulfur content (±0.3%) to verify thioether integrity, as deviations may indicate oxidation .
Q. How can metabolic pathways be predicted to guide toxicity studies?
- Methodological Answer :
- In silico prediction : Use ADMET predictors (e.g., SwissADME) to identify likely Phase I metabolites (e.g., hydroxylation at the pyrazoline ring). Validate with microsomal incubations (human liver microsomes + NADPH) .
- Reactive metabolite screening : Test for thiophene-S-oxide formation via trapping assays with glutathione (GSH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
